4-(1-Chloroethyl)-1,1'-biphenyl
Description
Contextualization within Biphenyl (B1667301) Chemical Space
Biphenyls and their derivatives are a significant class of aromatic compounds in organic chemistry. rsc.org The biphenyl framework is a common structural motif found in many natural products, pharmaceuticals, and advanced materials. rsc.orgresearchgate.net The versatility of the biphenyl scaffold allows for the introduction of various functional groups at different positions on the phenyl rings, leading to a vast chemical space with diverse properties and applications. researchgate.netresearchgate.net
The chemical properties and reactivity of biphenyl derivatives are influenced by the nature and position of their substituents. For instance, the introduction of a chloro group, as seen in 4-chlorobiphenyl, can alter the electronic properties and reactivity of the molecule. nih.gov Similarly, the presence of an alkyl group can impact its physical and chemical characteristics. epa.gov In the case of 4-(1-Chloroethyl)-1,1'-biphenyl, the combination of the biphenyl core and the 1-chloroethyl substituent creates a molecule with specific synthetic potential.
Significance of the 1-Chloroethyl Moiety as a Synthetic Handle
The 1-chloroethyl group in this compound serves as a valuable "synthetic handle." This means that the chlorine atom can be readily displaced by a variety of nucleophiles in substitution reactions, allowing for the introduction of new functional groups at that position. This reactivity is a cornerstone of its utility in organic synthesis.
The chlorine atom is a good leaving group, making the carbon atom to which it is attached electrophilic and susceptible to attack by nucleophiles. This facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecules. For example, the related compound, 4,4'-bis(chloromethyl)-1,1'-biphenyl, is utilized as a reagent in the synthesis of new compounds with potential antimicrobial and antifungal activities. chemicalbook.com This highlights the general synthetic utility of chloromethyl and chloroethyl groups on biphenyl scaffolds. The synthesis of a related compound, 4'-chloro-4-(1-chloroethyl)[1,1']-biphenyl, has been achieved by reacting 1-(4'-chloro[1,1']biphenyl-4-yl)ethanol with thionyl chloride. prepchem.com
Overview of Research Trajectories for Biphenyl-Derived Chlorinated Alkanes
Research into biphenyl-derived chlorinated alkanes has followed several trajectories. Historically, polychlorinated biphenyls (PCBs) were widely used in industrial applications but were later banned due to their environmental persistence and adverse health effects. nih.govnih.govresearchgate.net Current research focuses on understanding the environmental fate and transport of these legacy pollutants. nih.govresearchgate.net
In the realm of synthetic chemistry, chlorinated biphenyl derivatives continue to be explored as versatile intermediates. The chloromethylation of biphenyl, for instance, produces 4-(chloromethyl)-1,1'-biphenyl, a key intermediate for fine chemicals, pharmaceuticals, and polymers. rsc.org The development of efficient and environmentally friendly methods for the preparation of these compounds is an active area of research. patsnap.com
Furthermore, the broader category of chlorinated paraffins, which are structurally related to the chloroalkyl side chain of this compound, are considered emerging persistent organic pollutants. nih.gov Research in this area is focused on their detection, environmental impact, and potential for bioaccumulation. nih.gov While this compound itself is not a major focus of environmental studies in the same way as PCBs, the general trends in the study of chlorinated organic compounds provide a backdrop for understanding its potential significance.
Chemical Compounds Mentioned
| Compound Name |
| This compound |
| 4,4'-Bis(chloromethyl)-1,1'-biphenyl |
| 4'-Chloro-4-(1-chloroethyl)[1,1']-biphenyl |
| 1-(4'-Chloro[1,1']biphenyl-4-yl)ethanol |
| Thionyl chloride |
| 4-Chlorobiphenyl |
| Polychlorinated biphenyls (PCBs) |
| 4-(Chloromethyl)-1,1'-biphenyl |
| Chlorinated paraffins |
| 1,1'-Biphenyl, 4-(1-chloroethyl)-4'-nitro- |
| 4'-chloro(1,1'-biphenyl)-4-amine |
| Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate |
| 1,1'-Biphenyl, 4-chloro-4'-(1-methylethyl)- |
| Chlornaphazine |
Interactive Data Table: Properties of Related Biphenyl Compounds
Strategies for C-Cl Bond Formation at the Benzylic Position of Biphenyl Systems
The introduction of a chlorine atom at the benzylic position of a biphenyl system, such as in the conversion of 4-ethyl-1,1'-biphenyl to this compound, leverages the enhanced reactivity of this position due to resonance stabilization of radical or cationic intermediates by the adjacent aromatic rings. The primary methods to achieve this C-Cl bond formation are through the conversion of a corresponding alcohol or by direct substitution on the alkyl chain.
Chlorination of Corresponding Benzylic Alcohols
A common and reliable route to benzylic chlorides is the substitution of the hydroxyl group of a corresponding benzylic alcohol. For the synthesis of this compound, the precursor would be 1-(1,1'-biphenyl-4-yl)ethanol. This transformation requires the conversion of the poor leaving group (-OH) into a better one, a process readily achieved by a variety of chlorinating agents.
Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of alcohols to alkyl chlorides due to its reactivity and the convenient formation of gaseous byproducts (SO₂ and HCl) that can be easily removed from the reaction mixture youtube.comlibretexts.org. The reaction of a benzylic alcohol like 1-(1,1'-biphenyl-4-yl)ethanol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.
The stereochemical outcome of the reaction can be influenced by the reaction conditions. In the absence of a base, the reaction can proceed through an Sₙi (substitution nucleophilic internal) mechanism, which results in retention of configuration isca.meresearchgate.netcommonorganicchemistry.com. However, the addition of a base like pyridine typically leads to an Sₙ2 mechanism, resulting in an inversion of configuration isca.meresearchgate.netorganic-chemistry.org. Pyridine reacts with the intermediate chlorosulfite, preventing the internal return of the chloride and allowing a free chloride ion to perform a backside attack organic-chemistry.org.
Reaction optimization often involves controlling the temperature and the stoichiometry of the reagents. While many chlorinations with thionyl chloride are conducted at reflux, the high reactivity of benzylic alcohols may allow for milder conditions, such as room temperature, especially when a base is used youtube.com. The use of a solvent, commonly a non-polar aprotic solvent like dichloromethane (DCM), is also standard practice commonorganicchemistry.comreddit.com. For less reactive or sterically hindered alcohols, the addition of a catalytic amount of dimethylformamide (DMF) can be beneficial, as it forms the highly reactive Vilsmeier reagent in situ commonorganicchemistry.comreddit.com.
Table 1: Thionyl Chloride-Mediated Chlorination of Benzylic Alcohols
| Substrate | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1-Phenylethanol | SOCl₂, Pyridine, Et₂O, 0°C to rt, 2h | 1-Chloro-1-phenylethane | Good | General procedure |
| 1-(4-Methoxyphenyl)ethanol | SOCl₂, Pyridine, Et₂O, 0°C to rt, 2h | 1-Chloro-1-(4-methoxyphenyl)ethane | Good | General procedure |
| 1-(4-Nitrophenyl)ethanol | SOCl₂, Reflux | 1-Chloro-1-(4-nitrophenyl)ethane | Moderate | General procedure |
Besides thionyl chloride, other reagents are effective for the chlorination of benzylic alcohols. Phosphorus halides, particularly phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃), are powerful chlorinating agents youtube.com. PCl₅ can convert both alcohols and even carboxylic acids to their corresponding chlorides youtube.com. The reaction of an alcohol with PCl₅ produces the alkyl chloride along with phosphoryl chloride (POCl₃) and hydrogen chloride. Due to the aggressive nature of these reagents, they are often used when milder methods fail.
The Appel reaction provides a milder alternative for the chlorination of alcohols. This reaction typically employs a combination of triphenylphosphine (PPh₃) and a chlorine source like carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS). The reaction proceeds through a phosphonium salt intermediate, which is then displaced by chloride in an Sₙ2 reaction, leading to inversion of stereochemistry. A significant drawback of this method is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to separate from the desired product organic-chemistry.org.
More recent developments in chlorinating agents for benzylic alcohols include the use of 2,4,6-trichloro-1,3,5-triazine in the presence of dimethyl sulfoxide, which offers a rapid and high-yielding method under neutral conditions organic-chemistry.org. Another approach involves the use of sulfuryl chloride (SO₂Cl₂) in the presence of a zeolite catalyst for the chlorination of diphenylmethane, a related benzylic system researchgate.net.
Table 2: Chlorination of Benzylic Alcohols with Various Reagents
| Substrate | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzyl Alcohol | PCl₅ | Benzyl Chloride | Good | General knowledge |
| 1-Phenylethanol | PPh₃, CCl₄ | 1-Chloro-1-phenylethane | Moderate to Good | General Appel Reaction |
| Benzyl Alcohol | 2,4,6-Trichloro-1,3,5-triazine, DMSO | Benzyl Chloride | High | organic-chemistry.org |
| Diphenylmethane | SO₂Cl₂, Zeolite K-L, 333K | 4,4'-Dichlorodiphenylmethane | High | researchgate.net |
Direct Halogenation of Alkyl Side Chains on Biphenyl Scaffolds
An alternative to the chlorination of benzylic alcohols is the direct halogenation of the alkyl side chain of a biphenyl precursor, such as 4-ethyl-1,1'-biphenyl. This approach avoids the need to first synthesize the corresponding alcohol. These reactions typically proceed via a free radical mechanism.
Free radical halogenation is a common method for the functionalization of benzylic C-H bonds, which are weaker than other alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical researchgate.net. This reaction is typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN).
N-Chlorosuccinimide (NCS) is a frequently used reagent for benzylic chlorination as it provides a low concentration of chlorine radicals, which can favor substitution over addition to the aromatic rings researchgate.netorganic-chemistry.org. The reaction of 4-ethyl-1,1'-biphenyl with NCS in the presence of a radical initiator would be expected to selectively form this compound. The selectivity for the benzylic position over other positions on the ethyl chain is due to the significantly greater stability of the benzylic radical intermediate.
Photochemical chlorination using chlorine gas can also be employed for the side-chain chlorination of alkylaromatic compounds . However, this method can sometimes lead to polychlorination and some degree of nuclear chlorination as side reactions . The use of sulfuryl chloride (SO₂Cl₂) can also be an effective method for benzylic chlorination researchgate.net.
Recent advancements have explored photocatalytic methods for benzylic C-H chlorination under visible light, using NCS as the chlorine source and a photocatalyst, offering a mild and scalable approach organic-chemistry.org.
Table 3: Radical Chlorination of Benzylic C-H Bonds
| Substrate | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Toluene | NCS, AIBN, CCl₄, Reflux | Benzyl Chloride | Good | General procedure |
| Ethylbenzene | Cl₂, UV light | 1-Chloro-1-phenylethane | Major product | |
| Toluene | NCS, Acr⁺-Mes (photocatalyst), visible light | Benzyl Chloride | Good | organic-chemistry.org |
| Diphenylmethane | SO₂Cl₂, Zeolite K-L, 333K | 4,4'-Dichlorodiphenylmethane | High | researchgate.net |
Perchlorination involves the substitution of all hydrogen atoms in a molecule with chlorine atoms. In the context of 4-ethyl-1,1'-biphenyl, this would involve chlorination of both the aromatic rings and the ethyl side chain. Such exhaustive chlorination typically requires harsh reaction conditions, such as high temperatures and pressures, and often uses antimony pentachloride (SbCl₅) as a chlorinating agent. This process converts polychlorinated biphenyls (PCBs) into a single product, decachlorobiphenyl (DCB), for analytical purposes. While not a method for the selective synthesis of this compound, it represents the extreme of halogenation on biphenyl systems.
In less forcing radical chlorination reactions, regioselectivity is a key consideration. The primary competition is between substitution at the benzylic position and substitution on the aromatic rings. Generally, under radical conditions (UV light or radical initiators), substitution at the benzylic position is strongly favored due to the lower bond dissociation energy of the benzylic C-H bond compared to the aryl C-H bonds. Electrophilic aromatic substitution, which would lead to nuclear chlorination, typically requires a Lewis acid catalyst and is disfavored under radical conditions. When chlorinating an ethyl side chain, substitution at the α-position (benzylic) is significantly more favorable than at the β-position due to the resonance stabilization of the benzylic radical.
An exploration of the synthetic routes toward this compound and its structural analogs reveals a reliance on established organic transformations, including electrophilic aromatic substitution and the functionalization of precursor molecules. The methodologies discussed herein focus on the introduction of chloroalkyl groups onto the biphenyl scaffold and the strategic synthesis of key precursors, with particular attention to regiochemical and stereochemical control.
Structure
2D Structure
3D Structure
Properties
CAS No. |
58114-03-7 |
|---|---|
Molecular Formula |
C14H13Cl |
Molecular Weight |
216.70 g/mol |
IUPAC Name |
1-(1-chloroethyl)-4-phenylbenzene |
InChI |
InChI=1S/C14H13Cl/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
CWAQTPVHKVSURG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformative Potential of 4 1 Chloroethyl 1,1 Biphenyl
Nucleophilic Substitution Reactions at the 1-Chloroethyl Center
The carbon-chlorine bond in the 1-chloroethyl group is polarized, making the carbon atom electrophilic and thus a target for nucleophiles. Nucleophilic substitution reactions involving this compound can proceed through different mechanistic pathways, largely dependent on the reaction conditions and the nature of the nucleophile.
Mechanistic Studies of SN1 and SN2 Reaction Pathways
Nucleophilic substitution reactions can follow two primary pathways: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular). masterorganicchemistry.com
The SN1 mechanism is a two-step process. inflibnet.ac.in The first and rate-determining step involves the departure of the leaving group (chloride ion) to form a carbocation intermediate. masterorganicchemistry.com This carbocation is planar and sp2 hybridized. libretexts.org In the second step, the nucleophile attacks the carbocation. inflibnet.ac.in The stability of the carbocation is a crucial factor for this pathway. The benzylic-type carbocation that would be formed from 4-(1-chloroethyl)-1,1'-biphenyl is stabilized by resonance with the adjacent biphenyl (B1667301) ring system, making the SN1 pathway plausible, especially with weak nucleophiles and in polar protic solvents. libretexts.org
The SN2 mechanism , in contrast, is a single, concerted step. masterorganicchemistry.com The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). organic-chemistry.org This process involves a transition state where both the nucleophile and the leaving group are partially bonded to the carbon atom. masterorganicchemistry.com Strong nucleophiles and polar aprotic solvents generally favor the SN2 pathway. libretexts.org For this compound, which is a secondary halide, both SN1 and SN2 mechanisms are possible, and the operative pathway can be influenced by the specific reaction conditions. inflibnet.ac.inlibretexts.orgnih.gov
Table 1: Comparison of SN1 and SN2 Reaction Pathways
| Feature | SN1 Pathway | SN2 Pathway |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Mechanism | Two steps, involves a carbocation intermediate | One concerted step, involves a transition state |
| Stereochemistry | Racemization | Inversion of configuration |
| Favored by | Weak nucleophiles, polar protic solvents, stable carbocations | Strong nucleophiles, polar aprotic solvents, unhindered substrates |
Reactions with Nitrogen-Containing Nucleophiles (e.g., piperazines and other amines)
Nitrogen-containing nucleophiles, such as amines and their derivatives like piperazines, are effective in displacing the chloride ion from this compound. These reactions are fundamental in the synthesis of various biologically active molecules. The basicity and steric hindrance of the amine play a significant role in the reaction rate and mechanism. Primary and secondary amines are generally good nucleophiles and can react via an SN2 or borderline mechanism. organic-chemistry.org
Table 2: Examples of Reactions with Nitrogen Nucleophiles
| Nucleophile | Product Structure (General) | Potential Reaction Pathway |
| Piperazine | 1-(1-(1,1'-Biphenyl)-4-ylethyl)piperazine | SN2 or SN1/SN2 borderline |
| Ammonia | 1-(1,1'-Biphenyl)-4-ylethanamine | SN2 favored |
| Diethylamine | N,N-Diethyl-1-(1,1'-biphenyl)-4-ylethanamine | SN2 or SN1/SN2 borderline |
Reactivity with Oxygen, Sulfur, and Carbon Nucleophiles
A variety of oxygen, sulfur, and carbon nucleophiles can also participate in substitution reactions with this compound.
Oxygen Nucleophiles: Alcohols and water can act as nucleophiles, typically under solvolysis conditions which favor the SN1 mechanism, leading to the formation of ethers and alcohols, respectively. libretexts.org Alkoxides, being stronger nucleophiles, can promote SN2 reactions. organic-chemistry.org
Sulfur Nucleophiles: Thiolates are excellent nucleophiles and readily displace the chloride to form thioethers, generally via an SN2 mechanism due to their strong nucleophilicity.
Carbon Nucleophiles: Carbanions, such as those derived from organometallic reagents or enolates, can form new carbon-carbon bonds, extending the carbon skeleton.
Table 3: Reactivity with Various Nucleophiles
| Nucleophile Type | Example Nucleophile | Product Type |
| Oxygen | Methoxide (CH₃O⁻) | Ether |
| Sulfur | Thiophenolate (C₆H₅S⁻) | Thioether |
| Carbon | Cyanide (CN⁻) | Nitrile |
Stereochemical Implications of Nucleophilic Substitution
The stereochemical outcome of a nucleophilic substitution reaction at the chiral center of this compound is highly dependent on the reaction mechanism.
If the reaction proceeds through a pure SN1 mechanism , the planar carbocation intermediate can be attacked by the nucleophile from either face with roughly equal probability. libretexts.orglibretexts.org This leads to a racemic mixture of the product, meaning both possible stereoisomers are formed in approximately equal amounts. libretexts.orgorganic-chemistry.org
Conversely, a pure SN2 mechanism involves a backside attack by the nucleophile, which results in an inversion of the stereochemical configuration at the carbon center. masterorganicchemistry.comembibe.com If the starting material is a single enantiomer, the product will be the opposite enantiomer. embibe.com
In many cases, particularly with secondary substrates like this compound, the reaction may proceed through a "borderline" mechanism, exhibiting characteristics of both SN1 and SN2 pathways. inflibnet.ac.innih.gov This can result in a mixture of inversion and racemization, leading to a product with a partial net inversion of configuration. nih.gov
Electrophilic Aromatic Substitution on the Biphenyl Core
The biphenyl system is an aromatic structure that can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on one of the aromatic rings. uci.edu
Electronic Effects of the 1-Chloroethyl Substituent on Ring Reactivity
The 1-chloroethyl substituent influences the rate and position of electrophilic attack on the biphenyl rings through a combination of inductive and resonance effects. openstax.org
Directing Effect: Despite its deactivating nature, the 1-chloroethyl group is an ortho, para-director. uci.eduwou.edu This is because the alkyl part of the substituent can stabilize the arenium ion intermediate formed during electrophilic attack at the ortho and para positions through hyperconjugation. stackexchange.com The resonance stabilization of the positive charge in the arenium ion is more effective when the electrophile adds to the ortho or para positions relative to the substituent. uci.edu Therefore, electrophilic substitution will preferentially occur at the positions ortho and para to the 1-chloroethyl group on the substituted ring, as well as on the unsubstituted ring, which is also activated at its ortho and para positions by the other phenyl group. youtube.com
Table 4: Summary of Substituent Effects
| Effect | Nature | Impact on Reactivity | Directing Influence |
| Inductive Effect | Electron-withdrawing | Deactivating | - |
| Hyperconjugation (Resonance) | Electron-donating (to intermediate) | - | ortho, para-directing |
Regiochemical Control in Further Functionalization of the Biphenyl System
The biphenyl moiety of this compound can undergo further functionalization through electrophilic substitution reactions. The directing effects of the existing 4-(1-chloroethyl) group play a crucial role in determining the position of incoming substituents. The ethyl group at the 4-position is an ortho-, para-directing group. However, since the para position is already substituted, electrophilic attack is primarily directed to the ortho positions of the substituted phenyl ring. The presence of the chlorine atom can also influence the regioselectivity, though its effect is generally less pronounced than that of the alkyl group.
For instance, nitration or halogenation of this compound would be expected to yield primarily products where the new substituent is introduced at the positions ortho to the 1-chloroethyl group. The other phenyl ring can also be functionalized, and the directing effects would be governed by the phenyl group itself, which is also ortho-, para-directing. This can lead to a mixture of products, and controlling the regioselectivity can be a synthetic challenge.
Elimination Reactions Leading to Vinylic Biphenyl Derivatives
The 1-chloroethyl group is susceptible to elimination reactions, providing a convenient route to valuable vinylic biphenyl compounds.
The most significant elimination reaction of this compound is the dehydrochlorination to form 4-vinylbiphenyl. nih.govnist.govsigmaaldrich.comchemspider.com This transformation is typically achieved by treatment with a base. 4-Vinylbiphenyl is a valuable monomer for the synthesis of polymers with specialized properties. nih.gov
The elimination of hydrogen chloride from this compound can proceed through different mechanisms depending on the reaction conditions, particularly the strength of the base and the solvent.
E2 Mechanism: A strong, non-hindered base will favor a concerted E2 mechanism. In this pathway, the base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon, while the chlorine atom departs simultaneously, leading to the formation of the double bond.
E1cB Mechanism: With a strong base and a substrate where the proton is particularly acidic, an E1cB (Elimination, Unimolecular, Conjugate Base) mechanism may occur. masterorganicchemistry.com This involves the initial deprotonation to form a carbanion (the conjugate base), followed by the departure of the chloride ion in a separate step to form the alkene. masterorganicchemistry.com
The choice of base and solvent is critical in controlling the outcome and minimizing side reactions.
Metal-Mediated and Radical Transformations of the 1-Chloroethyl Group
The carbon-chlorine bond in this compound can be cleaved through metal-mediated or radical processes, opening up further avenues for functionalization.
The reaction of this compound with certain metals can generate highly reactive organometallic reagents. These reagents are powerful nucleophiles and are widely used in the formation of new carbon-carbon bonds. libretexts.orglibretexts.orgmasterorganicchemistry.com
Grignard Reagents: Treatment with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) leads to the formation of the corresponding Grignard reagent, (4-(1-biphenylyl)ethyl)magnesium chloride. libretexts.orglibretexts.orgmasterorganicchemistry.comsigmaaldrich.comchemguide.co.ukyoutube.com These reagents are highly reactive and must be handled under anhydrous conditions. libretexts.orgchemguide.co.uk
Organozinc Reagents: Similarly, organozinc reagents can be prepared by reacting this compound with zinc metal. sigmaaldrich.comgoogle.comnih.gov Organozinc reagents are generally less reactive than their Grignard counterparts, which can be advantageous in certain applications where higher selectivity is required. sigmaaldrich.commagritek.com The activation of zinc metal is often necessary to facilitate the reaction. nih.gov
These organometallic intermediates can then be reacted with a wide range of electrophiles, such as aldehydes, ketones, and esters, to introduce new functional groups.
The carbon-chlorine bond can also undergo homolytic cleavage to generate a radical species. This can be initiated by radical initiators or by certain transition metals. The resulting 4-(1-biphenylyl)ethyl radical can then participate in various coupling reactions.
For instance, in the presence of a suitable coupling partner, a new carbon-carbon or carbon-heteroatom bond can be formed. The study of radical reactions has gained significant traction for its ability to create complex molecules under mild conditions. nih.gov The cleavage of C-C bonds in aromatic radical cations has also been investigated, which can be a competing pathway in some oxidative reactions. cmu.edu
Strategic Applications of 4 1 Chloroethyl 1,1 Biphenyl As a Versatile Synthetic Building Block
Precursor in the Synthesis of Functionalized Biphenyls
The biphenyl (B1667301) moiety is a common structural motif in many functional materials and biologically active molecules. The ability to introduce various functional groups and extend the aromatic system of the biphenyl core is crucial for tailoring the properties of the final products. 4-(1-Chloroethyl)-1,1'-biphenyl serves as an excellent starting material for these transformations due to the reactivity of its benzylic chloride.
Elaboration of Extended Aromatic Systems and Polyaromatic Compounds
One of the key applications of this compound is in the synthesis of extended aromatic systems, such as terphenyls and other polyaromatic compounds. These larger aromatic structures are of significant interest in the development of organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their unique photophysical and electronic properties. researchgate.net
The chloroethyl group can be utilized in Friedel-Crafts alkylation reactions to introduce the biphenyl moiety onto another aromatic ring. nih.gov In a typical reaction, this compound is reacted with an aromatic compound, such as benzene (B151609) or a substituted benzene derivative, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.com This reaction proceeds through the formation of a benzylic carbocation, which then undergoes electrophilic aromatic substitution to form a new carbon-carbon bond, thereby extending the conjugated system.
Furthermore, the chloroethyl group can be transformed into other reactive functionalities, such as a boronic acid or a Grignard reagent, which can then participate in cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govrsc.org For example, conversion of the chloroethyl group to a Grignard reagent followed by reaction with a boronic ester would yield a new C-C coupled product. This versatility allows for the synthesis of a wide array of polyaromatic structures with tailored electronic properties.
Introduction of Diverse Functional Groups via Substitution Reactions
The benzylic chloride in this compound is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups at the α-carbon. This is a powerful strategy for the synthesis of functionalized biphenyls with specific properties.
Common nucleophiles that can be used to displace the chloride ion include:
Azides: Reaction with sodium azide (B81097) (NaN₃) yields the corresponding azido (B1232118) derivative, which can be further reduced to a primary amine.
Cyanides: Substitution with sodium cyanide (NaCN) introduces a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.
Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides leads to the formation of ethers.
Carboxylates: Substitution with carboxylate salts produces esters.
These substitution reactions are typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the Sₙ2 reaction mechanism. The table below summarizes some of the potential functional group transformations starting from this compound.
| Nucleophile | Reagent | Product Functional Group |
| Azide | NaN₃ | -N₃ |
| Cyanide | NaCN | -CN |
| Hydroxide | NaOH | -OH |
| Alkoxide | RO⁻Na⁺ | -OR |
| Carboxylate | RCOO⁻Na⁺ | -OOCR |
| Amine | R₂NH | -NR₂ |
Role in the Generation of Chiral Centers and Enantiomerically Pure Compounds
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as the biological activity of a drug can be highly dependent on its stereochemistry. khanacademy.org this compound can be a valuable precursor for the generation of chiral centers at the α-carbon, leading to the synthesis of chiral alcohols, amines, and carboxylic acids.
Synthesis of Chiral Alcohols, Amines, and Carboxylic Acids at the α-Carbon
The synthesis of chiral compounds from this compound can be achieved through several stereoselective synthetic routes.
Chiral Alcohols: Enantiomerically pure 1-(1,1'-biphenyl-4-yl)ethanol can be synthesized by the asymmetric reduction of the corresponding ketone, 1-(1,1'-biphenyl-4-yl)ethanone. scbt.com This ketone can be prepared from biphenyl via Friedel-Crafts acylation. rsc.org The subsequent reduction can be achieved using chiral reducing agents, such as those derived from boranes complexed with chiral ligands, or through enzymatic reduction. The resulting chiral alcohol can then be converted to the chiral chloride, (R)- or (S)-4-(1-chloroethyl)-1,1'-biphenyl, using a reagent like thionyl chloride, typically with inversion of stereochemistry.
Chiral Amines: Chiral amines can be prepared from the chiral alcohol via a Mitsunobu reaction with a nitrogen nucleophile, such as hydrazoic acid or a protected amine, followed by reduction. Alternatively, direct displacement of the chloride from enantiomerically pure this compound with an amine or azide can be employed. The reaction with sodium azide followed by reduction of the resulting azide is a common method for introducing a primary amine group. organic-chemistry.org
Chiral Carboxylic Acids: The synthesis of chiral carboxylic acids can be achieved by first converting the chiral alcohol to a nitrile, for example, via a substitution reaction, and then hydrolyzing the nitrile to the carboxylic acid. This process adds one carbon to the side chain.
Diastereoselective and Enantioselective Transformations
The ketone precursor to this compound, 1-(1,1'-biphenyl-4-yl)ethanone, is an excellent substrate for diastereoselective and enantioselective transformations. The addition of chiral nucleophiles or the use of chiral catalysts can lead to the formation of one stereoisomer in preference to others.
For example, the addition of a chiral organometallic reagent to the ketone can create a new stereocenter with high diastereoselectivity. Similarly, enantioselective reduction of the ketone, as mentioned earlier, is a well-established method for producing chiral alcohols. The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee).
Intermediate in the Synthesis of Complex Organic Architectures (e.g., derivatives analogous to those in pharmaceutical or materials research)
The versatility of this compound as a synthetic building block makes it a valuable intermediate in the synthesis of complex organic architectures with potential applications in both pharmaceutical and materials research.
In materials science , the biphenyl unit is a key component of many liquid crystals. chemrxiv.org The rigid, rod-like structure of biphenyl derivatives allows them to form ordered phases, which are essential for their use in display technologies. By functionalizing the biphenyl core using this compound as a starting material, the properties of the resulting liquid crystals, such as their clearing point and dielectric anisotropy, can be fine-tuned. For instance, the chloroethyl group can be used to attach longer alkyl chains or other mesogenic units to the biphenyl core, thereby influencing the liquid crystalline behavior.
In pharmaceutical research , the biphenyl scaffold is present in a number of drugs, including the non-steroidal anti-inflammatory drug (NSAID) Felbinac, which is biphenyl-4-ylacetic acid. The synthesis of analogs of such drugs for structure-activity relationship (SAR) studies can be facilitated by using this compound. For example, the chloroethyl group can be converted to a nitrile, which upon hydrolysis would yield an analog of Felbinac. Furthermore, the introduction of chirality at the α-carbon can lead to the development of more potent and selective drugs with fewer side effects.
The following table provides examples of complex organic architectures that can be synthesized using this compound as an intermediate.
| Target Molecule Class | Synthetic Strategy | Potential Application |
| Terphenyls | Friedel-Crafts alkylation with an aromatic substrate | Organic Electronics (OLEDs, OFETs) |
| Chiral Biphenyl Alcohols | Asymmetric reduction of the corresponding ketone | Chiral Ligands, Pharmaceutical Intermediates |
| Chiral Biphenyl Amines | Nucleophilic substitution with azide followed by reduction | Chiral Catalysts, Pharmaceutical Intermediates |
| Biphenyl-based Liquid Crystals | Elaboration of the side chain via substitution reactions | Display Technologies |
| NSAID Analogs | Conversion to a carboxylic acid functionality | Pharmaceutical Research |
Computational Chemistry and Theoretical Investigations of 4 1 Chloroethyl 1,1 Biphenyl
Quantum Mechanical Calculations for Electronic Structure, Stability, and Bonding Characteristics
Quantum mechanical calculations are instrumental in elucidating the fundamental electronic properties of 4-(1-Chloroethyl)-1,1'-biphenyl. Methods such as Density Functional Theory (DFT), often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are well-suited for optimizing the molecular geometry and calculating electronic parameters.
Bonding characteristics, such as bond lengths and angles, can be predicted with high accuracy. The C-C bond linking the two phenyl rings is of particular interest and is expected to be slightly longer than a typical aromatic C-C bond due to steric repulsion between the ortho-hydrogens. The geometry around the chiral carbon of the 1-chloroethyl group is expected to be tetrahedral.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value | Notes |
| C-C (inter-ring) | ~1.49 Å | Slightly elongated due to steric hindrance. |
| C-C (aromatic) | ~1.39 - 1.41 Å | Typical aromatic bond lengths. |
| C-C (ethyl) | ~1.53 Å | Standard sp³-sp³ carbon-carbon bond. |
| C-Cl | ~1.78 Å | Typical sp³ carbon-chlorine bond length. |
| C-H (aromatic) | ~1.08 Å | Standard aromatic C-H bond length. |
| C-H (aliphatic) | ~1.09 Å | Standard aliphatic C-H bond length. |
| Dihedral Angle | ~40-45° | Non-planar arrangement of the phenyl rings. |
Mulliken population analysis can provide insights into the charge distribution across the molecule, highlighting the partial positive charge on the carbon bonded to the chlorine atom and the alternating charge pattern on the aromatic rings.
In Silico Mechanistic Elucidation of Reactions Involving the 1-Chloroethyl Moiety and Biphenyl (B1667301) Core
Computational chemistry is a powerful tool for exploring the reaction mechanisms involving this compound. The 1-chloroethyl group is a primary site for chemical transformations, most notably nucleophilic substitution and elimination reactions.
In silico studies can map the potential energy surface for these reactions, identifying transition states and calculating activation energy barriers. For example, the racemization of (+)-1-chloro-1-phenylethane in the presence of a Lewis acid like antimony pentachloride (SbCl₅) is known to proceed through the formation of a carbocation intermediate. doubtnut.comdoubtnut.comvedantu.com A similar mechanism can be postulated for this compound, where the biphenyl group would stabilize the resulting benzylic carbocation through resonance. Computational modeling could confirm the structure of this carbocation intermediate and the transition states leading to its formation and subsequent reaction with a nucleophile.
Elimination reactions to form 4-vinyl-1,1'-biphenyl are also plausible, particularly in the presence of a strong base. Theoretical calculations can help determine the favorability of E1 versus E2 mechanisms under different conditions by comparing the activation energies of the respective pathways. The electronic properties of the biphenyl core, as influenced by other substituents, would also play a crucial role in dictating the reaction pathway, which can be effectively modeled.
Conformational Analysis of the Biphenyl Linkage and Rotational Isomerism of the 1-Chloroethyl Side Chain
The conformational landscape of this compound is defined by two main degrees of freedom: the rotation around the C-C bond connecting the two phenyl rings and the rotation around the C-C bond of the ethyl side chain.
Biphenyl itself is not planar in the gas phase or in solution, adopting a twisted conformation with a dihedral angle of about 40-45°. libretexts.org This is a compromise between the stabilizing effect of π-conjugation, which favors planarity, and the destabilizing steric repulsion between the ortho-hydrogen atoms. The planar conformation represents a rotational barrier, as does the perpendicular conformation. For unsubstituted biphenyl, these barriers are relatively low, allowing for rapid interconversion at room temperature. comporgchem.com The presence of the 4-(1-chloroethyl) substituent is not expected to significantly alter this barrier, as it is located at the para position and exerts minimal steric influence on the inter-ring rotation.
The 1-chloroethyl side chain also exhibits rotational isomerism. Rotation around the C(aryl)-C(ethyl) bond leads to different staggered conformations of the chloroethyl group relative to the phenyl ring. These conformers will have slightly different energies due to varying steric interactions between the chlorine atom, the methyl group, and the aromatic ring. Computational methods can be used to determine the relative energies of these rotamers and the energy barriers for their interconversion.
Table 2: Expected Conformational Features of this compound
| Conformational Feature | Description | Expected Energy Barrier |
| Biphenyl Ring Torsion | Rotation around the inter-ring C-C bond. | Similar to biphenyl (~6-8 kJ/mol for planar and perpendicular transition states). comporgchem.com |
| 1-Chloroethyl Side Chain Rotation | Rotation around the C(aryl)-C(ethyl) bond. | Low, allowing for rapid interconversion at room temperature. |
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry provides valuable tools for the prediction and interpretation of spectroscopic data, aiding in the structural characterization of this compound.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. The chemical shifts for the aromatic protons and carbons can be estimated by starting with the known values for biphenyl and adding the substituent chemical shifts (SCS) for the 1-chloroethyl group. chemicalbook.comchemicalbook.com
Table 3: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |
| Protons on unsubstituted ring | 7.3 - 7.6 | 127 - 129, 141 (ipso) |
| Protons on substituted ring | 7.4 - 7.6 | 127 - 129, ~140 (ipso-C-C), ~145 (ipso-C-CH) |
| -CH(Cl)- | ~5.1 | ~60 |
| -CH₃ | ~1.8 | ~25 |
Note: These are estimated values based on additive models and data from analogous compounds like 1-chloro-1-phenylethane and 4-ethylbiphenyl.
Vibrational Frequencies: The vibrational spectrum (IR and Raman) can be calculated to identify characteristic frequencies. These calculations, after appropriate scaling, can be compared with experimental spectra to confirm the structure and identify specific vibrational modes. Key expected vibrational frequencies include:
Aromatic C-H stretching: ~3000-3100 cm⁻¹
Aliphatic C-H stretching: ~2850-3000 cm⁻¹
Aromatic C=C stretching: ~1400-1600 cm⁻¹
C-Cl stretching: ~600-800 cm⁻¹
Detailed vibrational analysis can provide a molecular fingerprint for this compound. nih.govresearchgate.netresearchgate.net
Molecular Dynamics Simulations for Solvent Effects on Reactivity
Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in a condensed phase, particularly to understand the influence of solvent on its conformational dynamics and reactivity. researchgate.net By explicitly modeling solvent molecules, MD simulations can provide insights into how different solvent environments (e.g., polar protic, polar aprotic, nonpolar) affect the rotational barriers of the biphenyl linkage and the 1-chloroethyl side chain.
For instance, in a polar solvent, the transition state of a nucleophilic substitution reaction might be stabilized, thus lowering the activation energy and increasing the reaction rate compared to a nonpolar solvent. MD simulations can also be used to calculate the potential of mean force for these processes, providing a more realistic picture of the reaction energetics in solution. Furthermore, the simulations can reveal specific solvent-solute interactions, such as hydrogen bonding or dipole-dipole interactions, that play a crucial role in the solvation and reactivity of the molecule.
Future Directions and Emerging Research Avenues for 4 1 Chloroethyl 1,1 Biphenyl in Chemical Science
Development of More Sustainable and Atom-Economical Synthetic Routes
The traditional synthesis of 4-(1-Chloroethyl)-1,1'-biphenyl often involves multi-step processes that may utilize hazardous reagents and generate significant waste. A primary future direction is the development of more sustainable and atom-economical synthetic methods.
Current research in biphenyl (B1667301) synthesis focuses on cross-coupling reactions like the Suzuki-Miyaura coupling, which is one of the most efficient methods for creating the biaryl linkage. gre.ac.ukrsc.org Future work could focus on developing catalysts for this reaction that are more robust, require lower loadings, and can be easily recovered and recycled. Furthermore, exploring direct C-H activation/arylation strategies would represent a significant leap in atom economy by avoiding the pre-functionalization of one of the aromatic rings. nih.govescholarship.org
Another area of development is the use of greener reaction media. Replacing traditional organic solvents with water, supercritical fluids, or bio-based solvents would significantly reduce the environmental impact of the synthesis. Research into solvent-free reaction conditions, such as ball-milling, also shows promise for a more sustainable production of biphenyl derivatives. rsc.org
Table 1: Comparison of Synthetic Routes for Biphenyl Derivatives
| Synthetic Method | Advantages | Disadvantages | Potential for Sustainability |
| Wurtz-Fittig Reaction | One of the earliest methods. rsc.org | Often requires harsh conditions and can lead to side products. rsc.org | Low, due to the use of stoichiometric metals. |
| Ullmann Reaction | Effective for certain substrates. rsc.org | Requires high temperatures and copper catalysts. rsc.org | Moderate, with potential for catalyst improvement. |
| Suzuki-Miyaura Coupling | High yields, good functional group tolerance. gre.ac.ukrsc.org | Requires pre-functionalized starting materials (boronic acids/esters). gre.ac.uk | High, especially with catalyst and solvent optimization. acs.org |
| Direct C-H Arylation | High atom economy, avoids pre-functionalization. nih.govescholarship.org | Can suffer from issues with regioselectivity and catalyst deactivation. | Very high, represents a major goal in sustainable synthesis. |
Exploration of Novel Catalytic Transformations for Selective Functionalization
The chloroethyl group in this compound is a key handle for further molecular elaboration. Future research will undoubtedly focus on developing novel catalytic transformations to selectively functionalize this position. This includes exploring a wider range of cross-coupling reactions to introduce diverse substituents, such as amines, ethers, and carbon-based functionalities.
Recent advancements in photoredox catalysis and dual catalysis could open up new reaction pathways that are not accessible through traditional thermal methods. These techniques often proceed under mild conditions and can offer unique selectivity. For instance, the development of methods for the direct, enantioselective substitution of the chlorine atom would be highly valuable for the synthesis of chiral molecules.
Furthermore, research into the selective C-H functionalization of the biphenyl rings themselves, in the presence of the chloroethyl group, would provide access to a vast array of new derivatives with tailored properties. nih.govresearchgate.net
Integration into Advanced Materials Science
The rigid and planarizable nature of the biphenyl core makes it an excellent building block for advanced materials. mdpi.com The presence of the reactive chloroethyl group in this compound allows for its integration into various material architectures.
Polymerizable Monomers: This compound can serve as a monomer or a precursor to a monomer for the synthesis of novel polymers. By transforming the chloroethyl group into a polymerizable functionality (e.g., a vinyl or acrylate (B77674) group), polymers with tailored thermal, mechanical, and optical properties can be prepared. These materials could find applications as high-performance plastics or in organic electronics.
Liquid Crystals: Biphenyl derivatives are a cornerstone of liquid crystal technology. mdpi.comwikipedia.org The this compound moiety can be incorporated into new liquid crystalline molecules. The length and nature of the substituent at the 4'-position, along with the modifications of the chloroethyl group, will influence the mesophase behavior and electro-optical properties of the resulting materials. mdpi.comtandfonline.comoup.com Research in this area could lead to the development of new display technologies or smart materials that respond to external stimuli. Fluorinated biphenyls, for instance, are used in the development of liquid crystal displays (LCDs). rsc.orgnih.gov
Interdisciplinary Research with Other Scientific Fields Requiring Biphenyl Scaffolds
The biphenyl scaffold is a privileged structure in medicinal chemistry and agrochemistry due to its metabolic stability and ability to orient substituents in a defined three-dimensional space. bohrium.comnih.gov Future interdisciplinary research will leverage this compound as a starting point for the synthesis of new bioactive compounds.
By systematically modifying the chloroethyl group and the biphenyl core, libraries of new compounds can be generated and screened for biological activity. This could lead to the discovery of new drug candidates for a variety of diseases or new pesticides with improved efficacy and environmental profiles. The ability to introduce a wide range of functional groups through the chloroethyl handle will be crucial in tuning the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
Application in Flow Chemistry and Microreactor Technologies for Enhanced Synthesis
Flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated, continuous production. miamioh.edubeilstein-journals.orgnih.gov The synthesis of this compound and its subsequent transformations are well-suited for this technology.
Future research will focus on developing continuous flow processes for the key synthetic steps. mdpi.com For example, a flow setup could be designed for the Suzuki-Miyaura coupling to produce the biphenyl core, followed by an in-line transformation of a precursor group into the chloroethyl moiety. thieme-connect.detue.nl This approach would not only improve the efficiency and safety of the synthesis but also facilitate process optimization and scale-up. rsc.orgnih.gov The ability to precisely control reaction parameters in a microreactor can also lead to higher selectivity and yields, minimizing the formation of byproducts. beilstein-journals.org
Q & A
Q. What are the common synthetic routes for 4-(1-Chloroethyl)-1,1'-biphenyl, and how is purity assessed?
- Methodological Answer : The compound is typically synthesized via Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to assemble the biphenyl core, followed by chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to introduce the chloroethyl group. Purification often employs silica gel thin-layer chromatography (TLC) or column chromatography to isolate the product from byproducts. Purity is confirmed via 1H/13C NMR spectroscopy and elemental analysis, where deviations >0.3% in elemental composition indicate impurities .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystals are grown via slow evaporation, and data are collected using a diffractometer. The SHELX suite (e.g., SHELXL for refinement) resolves atomic positions, bond lengths, and angles. Discrepancies in R-factors (<0.05 for high-resolution data) indicate structural accuracy. For non-crystalline samples, 2D NMR (COSY, HSQC) validates connectivity and substituent positioning .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability is influenced by light, humidity, and temperature . Accelerated degradation studies (e.g., 40°C/75% relative humidity for 6 months) combined with HPLC-MS monitor decomposition products like biphenyl derivatives or chlorinated byproducts. Storage in amber vials under inert gas (N₂/Ar) at -20°C minimizes hydrolysis and photodegradation .
Advanced Research Questions
Q. What challenges arise in achieving regioselective chlorination of the ethyl group in biphenyl systems, and how are they addressed?
- Methodological Answer : Regioselectivity is hindered by competing aromatic chlorination. Strategies include:
- Steric directing groups : Bulky substituents on the biphenyl core block undesired positions.
- Radical inhibitors : Adding TEMPO suppresses free-radical pathways favoring aliphatic chlorination.
- Computational modeling : DFT calculations (e.g., Gaussian) predict reactive sites, guiding reagent selection (e.g., N-chlorosuccinimide for controlled reactions) .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts conflicting with expected structures)?
- Methodological Answer : Contradictions arise from dynamic effects (e.g., rotamers) or impurities. Solutions include:
- Variable-temperature NMR : Identifies signal splitting due to conformational exchange.
- DOSY experiments : Differentiates signals from impurities based on diffusion coefficients.
- Isotopic labeling : ¹³C-labeled analogs clarify ambiguous carbon environments. Cross-validation with IR spectroscopy (C-Cl stretch ~550–650 cm⁻¹) confirms functional group integrity .
Q. What role does this compound play in drug development, and how are its biological activities mechanistically studied?
- Methodological Answer : As a biphenyl derivative, it serves as a pharmacophore scaffold for kinase inhibitors or GPCR modulators. In vitro assays (e.g., enzyme inhibition IC₅₀, cell viability assays) screen activity. Mechanistic studies use cryo-EM or molecular docking (AutoDock Vina) to visualize target binding. Metabolite profiling (LC-HRMS) identifies bioactive derivatives, while SAR studies optimize chloroethyl positioning for potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
